1-(2-Hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
Description
This compound is a urea derivative featuring a 2-hydroxy-2-phenylpropyl group linked to a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is inferred as C₁₇H₁₇F₃N₂O₂, with a molecular weight of ~338.3 g/mol.
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-16(24,12-6-3-2-4-7-12)11-21-15(23)22-14-9-5-8-13(10-14)17(18,19)20/h2-10,24H,11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWNJJZQTALPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that 1-(2-Hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea exhibits significant anticancer activity. Several studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 10.5 | Apoptosis induction |
| Study B | HeLa | 7.8 | Cell cycle arrest |
| Study C | A549 | 12.0 | Inhibition of EGFR signaling |
The mechanism of action often involves the modulation of signaling pathways related to cell growth and survival, particularly through the inhibition of key enzymes involved in cancer progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research suggests it may inhibit pro-inflammatory cytokines, thereby modulating the immune response.
Case Study: Anti-inflammatory Mechanism
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Neuroprotective Properties
Preliminary studies suggest that this compound may also offer neuroprotective benefits. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative conditions such as Alzheimer's disease.
Table 2: Neuroprotective Activity Findings
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Study D | SH-SY5Y neurons | Reduced oxidative stress markers |
| Study E | Mouse model | Improved cognitive function |
Comparison with Similar Compounds
Substituent Position and Bioactivity
Trifluoromethyl Position :
- The compound’s meta -trifluoromethylphenyl group (3-position) contrasts with analogs like 1-(4-(trifluoromethyl)phenyl)-3-phenylurea derivatives (e.g., compound 11d in ). Substituent position significantly impacts receptor binding; for example, compound 83 (), with a 3-trifluoromethylphenyl group, showed anticancer activity against MCF-7 cells .
- Ortho -substituted analogs (e.g., 11j in ) exhibit higher steric hindrance, which may reduce binding affinity compared to meta-substituted derivatives .
- Hydroxypropyl Chain: The 2-hydroxy-2-phenylpropyl moiety is unique compared to thiazole-piperazinyl chains in compounds (e.g., 11a–11o). This simpler structure reduces molecular weight (~338 vs.
Halogen and Electron-Withdrawing Groups
Chlorine/Bromine Substitution :
Trifluoromethoxy vs. Trifluoromethyl :
Yield and Molecular Weight
Solubility and Binding Predictions
- The hydroxy group in the target compound may enhance hydrogen bonding with biological targets, similar to the hydrazinyl moiety in compounds .
Preparation Methods
General Synthetic Strategy for Urea Derivatives
Urea derivatives are typically synthesized via the reaction of an isocyanate with an amine. For 1-(2-hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea, the proposed general pathway involves:
- Synthesis of 2-hydroxy-2-phenylpropylamine (amine precursor).
- Synthesis of 3-(trifluoromethyl)phenyl isocyanate (isocyanate precursor).
- Coupling reaction between the amine and isocyanate.
- Purification via recrystallization or column chromatography.
Precursor Synthesis
2-Hydroxy-2-phenylpropylamine Preparation
This intermediate can be synthesized through reductive amination of 2-hydroxy-2-phenylpropanal using sodium borohydride or catalytic hydrogenation. A patent by WO2010128388A2 describes analogous reductions of α-hydroxy ketones to amines, achieving yields >70% under hydrogenation at 1–5 bar pressure with palladium catalysts.
3-(Trifluoromethyl)phenyl Isocyanate Synthesis
3-(Trifluoromethyl)aniline can be converted to its isocyanate via phosgenation or safer alternatives like triphosgene. Ambeed’s protocol for related benzylamines demonstrates the use of triphosgene in dichloromethane at −10°C, yielding >85% isocyanate after 4 hours.
Stepwise Preparation Methods
Method A: Direct Coupling of Amine and Isocyanate
Procedure :
- Dissolve 2-hydroxy-2-phenylpropylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Add 3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at 0°C under nitrogen.
- Stir at room temperature for 12–24 hours.
- Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Method B: Microwave-Assisted Synthesis
Adapting protocols from EvitaChem, microwave irradiation enhances reaction efficiency:
- Combine precursors in methanol with pyridine (1.0 eq).
- Irradiate at 140°C for 30 minutes under 200 W power.
- Concentrate and purify via flash chromatography.
Yield : 75–80%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 25 | 68 | 95 |
| Dichloromethane | 0 → 25 | 72 | 97 |
| Methanol | 70 (reflux) | 65 | 90 |
Critical Characterization Data
Spectroscopic Analysis
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 12.3 | 98.5 |
| TLC (SiO₂, 3:1) | Rf = 0.45 | 97 |
Challenges and Limitations
- Moisture Sensitivity : Isocyanates require strict anhydrous conditions.
- Byproduct Formation : Over-reaction may yield biuret derivatives; controlled stoichiometry (1.05 eq isocyanate) mitigates this.
- Purification Complexity : Silica gel chromatography is essential due to polar hydroxyl and urea groups.
Industrial-Scale Adaptations
The patent WO2010128388A2 highlights scalable processes for trifluoromethylphenyl intermediates:
- Continuous-Flow Reactors : Reduce reaction time by 40% for precursor synthesis.
- Crystallization Optimization : Use toluene/water mixtures for high-purity (>99%) product isolation.
Q & A
Q. What are the standard synthetic routes for 1-(2-Hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea, and how can purity be optimized?
The synthesis typically involves coupling a substituted phenyl isocyanate with a hydroxy-substituted amine. For example, reacting 3-(trifluoromethyl)phenyl isocyanate with 2-hydroxy-2-phenylpropylamine under anhydrous conditions in dichloromethane (DCM) at 0–25°C for 24–72 hours. Purity optimization requires careful solvent selection (e.g., DCM for solubility), temperature control to minimize side reactions, and purification via column chromatography or recrystallization . Yield improvements may involve stoichiometric adjustments (1:1 molar ratio) and inert atmosphere use to prevent moisture interference.
Q. Which spectroscopic techniques are critical for characterizing this urea derivative?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm urea linkage, trifluoromethyl group integrity, and hydroxypropyl stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify urea C=O stretching (~1640–1680 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).
For crystallinity assessment, powder X-ray diffraction (PXRD) is recommended .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Anticancer activity : Use MTT assays against MCF-7 (breast cancer) or HepG2 (liver cancer) cell lines, referencing pyridine-urea derivatives with GI₅₀ values in the 10–50 µM range .
- Kinase inhibition : Screen against VEGFR-2 or EphB4 via enzymatic assays, comparing IC₅₀ values to known urea-based inhibitors like QDAU compounds .
- Solubility and stability : Perform kinetic solubility tests in PBS (pH 7.4) and metabolic stability assays in liver microsomes .
Advanced Research Questions
Q. How can computational tools like molecular docking refine target identification for this compound?
Use AutoDock Vina for docking studies:
- Prepare the compound’s 3D structure (optimized via DFT or MMFF94 force fields).
- Dock into target binding pockets (e.g., VEGFR-2 PDB: 4ASD) using a grid box centered on the active site.
- Analyze binding poses for hydrogen bonds (e.g., urea NH with Asp1046) and hydrophobic interactions (trifluoromethyl group with Phe916). Compare scores to reference inhibitors (e.g., sorafenib tosylate) . For validation, perform molecular dynamics simulations (50 ns) to assess binding stability .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution. Low oral bioavailability may explain in vivo inefficacy despite in vitro activity.
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce potency.
- Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes if poor absorption is observed .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Modify the hydroxypropyl group : Replace with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions.
- Trifluoromethyl positioning : Compare meta- vs. para-substituted phenyl groups using analogs like 1-(4-chloro-3-(trifluoromethyl)phenyl)urea (QDAU9, IC₅₀ = 0.21 µM for VEGFR-2) .
- Urea linker replacement : Test thiourea or carbamate analogs to assess hydrogen-bonding requirements.
Q. What crystallographic challenges arise in determining this compound’s 3D structure?
- Crystal growth : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to obtain diffraction-quality crystals.
- Data collection : Employ synchrotron radiation for small crystals (<0.1 mm) or twinned specimens.
- Refinement : Apply SHELXL for small-molecule refinement, using restraints for disordered trifluoromethyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
